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molecular formula C8H9BrClN3OS B8415055 4-(5-Bromo-4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

4-(5-Bromo-4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one

Cat. No. B8415055
M. Wt: 310.60 g/mol
InChI Key: XRHNGLYNZQBSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735417B2

Procedure details

n-bromosuccinimide (80 mg, 0.449 mmol) was combined with a solution of 4-(4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one (100 mg, 0.432 mmol) in CHCl3 (6 ml) and stirred at 23° C. for 8 minutes. The solution became dark was immediately diluted with ethyl acetate, and washed successively with aq. sodium thiosulfate (sat.), aq. NaHCO3 (sat.) and brine. The organic fraction was dried (Na2SO4), filtered and concentrated to afford 4-(5-bromo-4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one (75 mg, 0.241 mmol, 55.9% yield) as a yellow oil of sufficient purity for subsequent transformations.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Cl:9][C:10]1[N:11]=[C:12]([N:15]2[CH2:21][CH2:20][CH2:19][NH:18][C:17](=[O:22])[CH2:16]2)[S:13][CH:14]=1>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Br:8][C:14]1[S:13][C:12]([N:15]2[CH2:21][CH2:20][CH2:19][NH:18][C:17](=[O:22])[CH2:16]2)=[N:11][C:10]=1[Cl:9]

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1N=C(SC1)N1CC(NCCC1)=O
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 8 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with aq. sodium thiosulfate (sat.), aq. NaHCO3 (sat.) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
BrC1=C(N=C(S1)N1CC(NCCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.241 mmol
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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